2,6-Bis[4-(4-aminophenyl)sulfonylphenyl]pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone
Overview
Description
2,6-Bis[4-(4-aminophenyl)sulfonylphenyl]pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolo[3,4-f]isoindole core with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[4-(4-aminophenyl)sulfonylphenyl]pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone typically involves multi-step organic reactions. One common approach is the condensation of appropriate aromatic amines with pyrrolo[3,4-f]isoindole derivatives under controlled conditions. The reaction conditions often include the use of strong acids or bases as catalysts, elevated temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis[4-(4-aminophenyl)sulfonylphenyl]pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides or thiols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives .
Scientific Research Applications
2,6-Bis[4-(4-aminophenyl)sulfonylphenyl]pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: The compound’s unique structure makes it a candidate for developing new therapeutic agents, especially in oncology and infectious diseases.
Mechanism of Action
The mechanism of action of 2,6-Bis[4-(4-aminophenyl)sulfonylphenyl]pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis(3-hydroxy-propyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone
- 2,6-Bis(3-acetyl-phenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone
- 2,6-Dimethyl-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone
Uniqueness
What sets 2,6-Bis[4-(4-aminophenyl)sulfonylphenyl]pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,6-bis[4-(4-aminophenyl)sulfonylphenyl]pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H22N4O8S2/c35-19-1-9-23(10-2-19)47(43,44)25-13-5-21(6-14-25)37-31(39)27-17-29-30(18-28(27)32(37)40)34(42)38(33(29)41)22-7-15-26(16-8-22)48(45,46)24-11-3-20(36)4-12-24/h1-18H,35-36H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTAUKOTYBTGJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N3C(=O)C4=CC5=C(C=C4C3=O)C(=O)N(C5=O)C6=CC=C(C=C6)S(=O)(=O)C7=CC=C(C=C7)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H22N4O8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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